1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one can be achieved through a multi-step process involving the following key reactions:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Nitration: The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Condensation: The final step involves the condensation of the brominated, methoxylated, and nitrated phenyl rings with a suitable ketone precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide (OH-), cyanide (CN-), or amines (NH2) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NaOH, KCN, NH3
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amino derivatives
Substitution: Hydroxylated, cyanated, or aminated products
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one
- 1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-3-(4-nitroanilino)propan-1-one
- 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-aminoanilino)propan-1-one
Uniqueness
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-(4-nitroanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4/c1-29-20-12-4-15(5-13-20)21(14-22(26)16-2-6-17(23)7-3-16)24-18-8-10-19(11-9-18)25(27)28/h2-13,21,24H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFDVZNLMFCRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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